2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 5-bromo-2-fluorobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate typically involves the coupling of 5-bromo-2-fluorobenzoic acid with 2,5-dioxopyrrolidin-1-yl groups under specific reaction conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 5-bromo-2-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Can be carried out using aqueous acid or base under reflux conditions.
Oxidation and Reduction: May require specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution Reactions: Yield substituted benzoate derivatives.
Hydrolysis: Produces 5-bromo-2-fluorobenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and Reduction: Result in various oxidized or reduced forms of the compound.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: Display similar structural features and biological activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-fluorobenzoate stands out due to its unique combination of a 2,5-dioxopyrrolidin-1-yl group with a 5-bromo-2-fluorobenzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO4/c12-6-1-2-8(13)7(5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGCAESTMILJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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